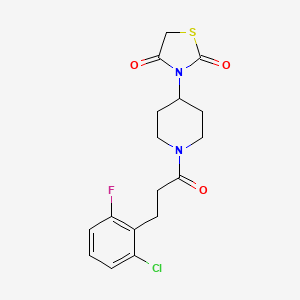
3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a chemical compound that belongs to the class of thiazolidinediones. It has been extensively studied for its potential applications in scientific research, particularly in the field of drug discovery and development.
Scientific Research Applications
Anticancer Activity
Compounds related to thiazolidine-2,4-dione, such as those obtained through reactions with various benzaldehydes and indoles, have been explored for their anticancer properties. A study synthesized derivatives displaying significant activity against MCF-7 human breast cancer cell lines, indicating potential as anticancer agents. One compound, in particular, showed strong activity due to the presence of a nitro group, suggesting its effectiveness in inhibiting topoisomerase-I enzyme (Kumar & Sharma, 2022).
Antimicrobial Activity
Thiazolidine-2,4-dione derivatives have been synthesized and assessed for their antimicrobial efficacy. One study produced a series of derivatives through Knoevenagel condensation and evaluated their antibacterial and antifungal activities. These compounds demonstrated significant activity against gram-positive bacteria and excellent antifungal properties, with some showing superior activity to commercially available drugs (Prakash et al., 2011).
Antitumor Evaluation
The synthesis of 1H-thieno[2,3-c]chromen-4(2H)-one derivatives via Knoevenagel condensation with thiazolidine-2,4-dione revealed moderate to good antitumor activity against various cancer cell lines. This highlights the potential of thiazolidine-2,4-dione derivatives in cancer treatment, offering a new avenue for antitumor drug development (Yu et al., 2017).
Fluorescent Sensing
In the context of detecting toxic chemicals like oxalyl chloride and phosgene, a fluorescent sensor incorporating a thiazolidine-based structure was developed. This sensor operates on a "turn-on" fluorescence mode triggered by intramolecular cyclization reactions, showcasing the versatility of thiazolidine derivatives in chemical sensing applications (Zhang et al., 2017).
properties
IUPAC Name |
3-[1-[3-(2-chloro-6-fluorophenyl)propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O3S/c18-13-2-1-3-14(19)12(13)4-5-15(22)20-8-6-11(7-9-20)21-16(23)10-25-17(21)24/h1-3,11H,4-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHADYIJVENCUTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCC3=C(C=CC=C3Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

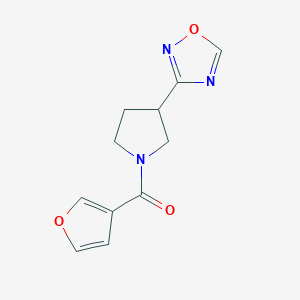
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide](/img/structure/B2390233.png)
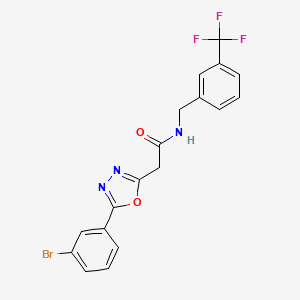
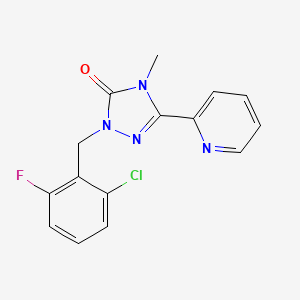
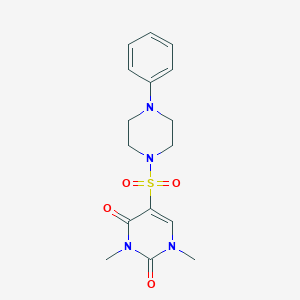
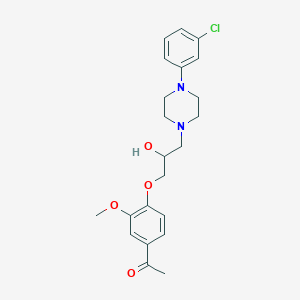
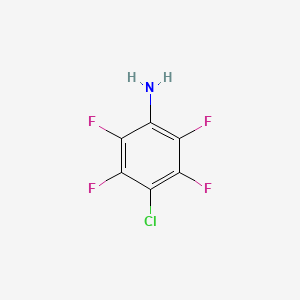
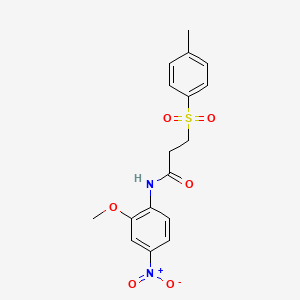
![5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2390244.png)
![2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride](/img/structure/B2390246.png)
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2390247.png)
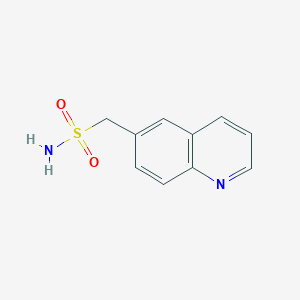
![2,6-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2390251.png)
![(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2390253.png)